molecular formula C21H21ClO11 B12100427 Petunidin 3-arabinoside CAS No. 28500-03-0

Petunidin 3-arabinoside

Cat. No.: B12100427
CAS No.: 28500-03-0
M. Wt: 484.8 g/mol
InChI Key: DGLWRNZJQCODBU-IMBWBGPSSA-N
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Description

The compound 2-[2-(3,4-Dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride is a chromenylium (flavylium) derivative with a glycosidic substituent. Its structure comprises a central chromenylium core substituted with a 3,4-dihydroxy-5-methoxyphenyl group at the 2-position and a β-D-glucopyranoside moiety at the 3-position via an ether linkage. The chloride counterion stabilizes the positively charged chromenylium ion. Key features include:

  • Molecular formula: Likely C₂₇H₂₉ClO₁₆ (based on analogs in and ).
  • Substituents: Methoxy (-OCH₃) and hydroxyl (-OH) groups on the phenyl ring, and a trihydroxyoxane (glucopyranoside) unit.
  • Physicochemical properties: High polarity due to multiple hydroxyl groups, with predicted collision cross-section (CCS) values of ~228–235 Ų for [M+H]+ adducts ().

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

28500-03-0

Molecular Formula

C21H21ClO11

Molecular Weight

484.8 g/mol

IUPAC Name

(2S,3R,4S,5S)-2-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol chloride

InChI

InChI=1S/C21H20O11.ClH/c1-29-15-3-8(2-12(24)17(15)26)20-16(32-21-19(28)18(27)13(25)7-30-21)6-10-11(23)4-9(22)5-14(10)31-20;/h2-6,13,18-19,21,25,27-28H,7H2,1H3,(H3-,22,23,24,26);1H/t13-,18-,19+,21-;/m0./s1

InChI Key

DGLWRNZJQCODBU-IMBWBGPSSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)O)O.[Cl-]

Canonical SMILES

COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(CO4)O)O)O)O)O.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of petunidin 3-arabinoside typically involves the glycosylation of petunidin. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation uses glycosyltransferases to attach the arabinose sugar to petunidin under mild conditions, preserving the integrity of the anthocyanin structure. Chemical glycosylation, on the other hand, involves the use of arabinose donors and catalysts such as Lewis acids to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound is often carried out by extracting it from natural sources, such as blueberries (Vaccinium spp.). The extraction process involves maceration of the fruit, followed by purification steps like filtration, centrifugation, and chromatography to isolate the desired anthocyanin .

Chemical Reactions Analysis

Types of Reactions

Petunidin 3-arabinoside undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the degradation of the anthocyanin, resulting in the formation of colorless or brown compounds.

    Reduction: Although less common, reduction reactions can alter the chromophore, affecting the color properties.

    Substitution: This involves the replacement of functional groups on the anthocyanin molecule, which can modify its solubility and stability.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically under acidic conditions.

    Reduction: Reducing agents like sodium borohydride can be used, often in neutral or slightly basic conditions.

    Substitution: Reagents such as diazonium salts or halogens can be used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various derivatives with altered functional groups.

Scientific Research Applications

Petunidin 3-arabinoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which petunidin 3-arabinoside exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CCS [M+H]+ (Ų) Notable Features
Target Compound C₂₇H₂₉ClO₁₆* ~633.0 3,4-dihydroxy-5-methoxyphenyl, β-D-glucopyranoside 228.8 () Methoxy enhances lipophilicity vs. hydroxyl analogs.
2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-chromeniumyl β-D-glucopyranoside chloride () C₂₇H₂₉ClO₁₅ 611.1 3,4-dihydroxyphenyl (no methoxy) Not reported Higher solubility due to absence of methoxy.
CID 74976930 () C₂₇H₃₁O₁₆⁺ 611.1 4-hydroxy-3-glucopyranosyloxyphenyl 228.8 Additional glucopyranosyloxy group increases CCS.
(2S,3R,4S,5S,6R)-2-[7-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-... Chloride () C₂₈H₃₃ClO₁₆ 649.0 4-hydroxy-3-methoxyphenyl, second glucopyranosyloxy 235.0 (analogous) Larger size due to extended glycosylation.
CID 132-37-6 () C₂₈H₃₃ClO₁₆ 649.0 4-hydroxy-3-methoxyphenyl, branched glucopyranoside Not reported Increased steric hindrance affects reactivity.

Structural Differences

Phenyl Ring Substitutions: The target compound has a 5-methoxy group on the 3,4-dihydroxyphenyl ring, distinguishing it from analogs like CID 74976930 (), which lacks methoxy but includes a glucopyranosyloxy group. Methoxy groups reduce solubility in aqueous media compared to hydroxyl analogs (). highlights a derivative with 4-hydroxy-3-methoxyphenyl, demonstrating how methoxy positioning influences electronic properties and hydrogen-bonding capacity.

Glycosylation Patterns: The β-D-glucopyranoside unit in the target compound is simpler than the branched or double glycosylation seen in CID 74976930 () and CID 132-37-6 (). Additional glycosylation increases molecular weight and CCS (e.g., CCS = 235.0 Ų for [M+H]+ in vs. 228.8 Ų for the target compound).

Physicochemical Properties

Collision Cross-Section (CCS) :

  • The target compound’s CCS for [M+H]+ is 228.8 Ų (), slightly lower than analogs with additional glycosylation (e.g., 235.0 Ų in ). This reflects its relatively compact structure.
  • [M+Na]+ adducts show minimal CCS variation (~229–235 Ų), suggesting sodium binding minimally alters conformation ().

Solubility and Lipophilicity: The 5-methoxy group in the target compound increases lipophilicity compared to hydroxyl-only analogs (). However, the chloride counterion and glucopyranoside moiety enhance aqueous solubility relative to non-ionic derivatives.

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